9-(4-chlorophenyl)-6-(2,4-dimethoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
Description
This compound belongs to the triazoloquinazolinone family, a class of heterocyclic molecules with a fused triazole-quinazoline scaffold. Its structure features a 4-chlorophenyl group at position 9 and a 2,4-dimethoxyphenyl group at position 6, which contribute to its physicochemical and biological properties. The compound’s synthesis typically involves multi-step cyclocondensation reactions, as exemplified by methods using p-toluenesulfonic acid (p-TSA) catalysis under mild conditions (80°C, 10 minutes) . Its pharmacological relevance is linked to structural analogs showing activity as selective RXFP4 agonists and antimicrobial agents .
Properties
Molecular Formula |
C23H21ClN4O3 |
|---|---|
Molecular Weight |
436.9 g/mol |
IUPAC Name |
9-(4-chlorophenyl)-6-(2,4-dimethoxyphenyl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one |
InChI |
InChI=1S/C23H21ClN4O3/c1-30-16-7-8-17(20(11-16)31-2)14-9-18-21(19(29)10-14)22(13-3-5-15(24)6-4-13)28-23(27-18)25-12-26-28/h3-8,11-12,14,22H,9-10H2,1-2H3,(H,25,26,27) |
InChI Key |
RSVPJFQZWWSTAV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C2CC3=C(C(N4C(=NC=N4)N3)C5=CC=C(C=C5)Cl)C(=O)C2)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-chlorophenyl)-6-(2,4-dimethoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one typically involves multi-step organic reactions
Formation of Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide under acidic conditions.
Introduction of Triazole Ring: The triazole ring is introduced via a cycloaddition reaction between an azide and an alkyne, often catalyzed by copper (CuAAC - Copper-catalyzed Azide-Alkyne Cycloaddition).
Substitution Reactions: The chlorophenyl and dimethoxyphenyl groups are introduced through nucleophilic aromatic substitution reactions, typically using chlorinated aromatic compounds and methoxy-substituted phenols.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing continuous flow chemistry techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the triazole ring or the quinazoline core, potentially leading to the formation of dihydro derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenated aromatic compounds, methoxy-substituted phenols, and strong bases like sodium hydride (NaH).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives of the triazoloquinazoline core.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, 9-(4-chlorophenyl)-6-(2,4-dimethoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
In medicine, this compound is being explored for its therapeutic potential. Its unique structure allows it to interact with various biological targets, potentially leading to the development of new pharmaceuticals.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 9-(4-chlorophenyl)-6-(2,4-dimethoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one involves its interaction with specific molecular targets. The triazole and quinazoline moieties can bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in the compound’s biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural analogs and their properties:
Structural and Functional Insights
- Substituent Effects on Lipophilicity: The 2,4-dimethoxyphenyl group in the target compound likely increases polarity compared to dimethyl or diethylamino substituents (logP ≈ 3.34–3.57 for analogs) . Halogenation (e.g., 4-chlorophenyl vs.
- Synthetic Efficiency: The target compound’s synthesis (10 minutes, 80°C) is faster than methods requiring prolonged heating (3–5 hours) for triazolo[4,3-c]quinazolinones . Catalysts like NGPU improve yields (85–92%) compared to traditional methods (70–80%) .
Pharmacological Comparison
- RXFP4 Agonism :
- Antimicrobial Activity :
Physicochemical Properties
- Solubility and Stability :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
